molecular formula C14H19NO4S B2600486 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide CAS No. 1235346-18-5

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide

カタログ番号 B2600486
CAS番号: 1235346-18-5
分子量: 297.37
InChIキー: FCWZCHCDHHTGFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to inhibit the activation of B-cells and reduce the growth of cancer cells.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide, also known as N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-ethoxybenzamide:

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

This compound has been identified as a potent and selective activator of GIRK1/2 channels. GIRK channels play a crucial role in regulating neuronal excitability and heart rate. Activation of these channels can be beneficial in treating conditions such as epilepsy, pain, and cardiac arrhythmias .

Neurological Disorders

Due to its ability to modulate GIRK channels, this compound is being explored for its potential in treating various neurological disorders. Conditions like Parkinson’s disease, schizophrenia, and anxiety disorders could benefit from therapies targeting GIRK channels, as these channels influence neurotransmitter release and neuronal excitability .

Cardiovascular Research

The compound’s role in activating GIRK channels also makes it a candidate for cardiovascular research. GIRK channels are involved in regulating heart rate and cardiac rhythm. Modulating these channels can help in developing treatments for arrhythmias and other heart conditions .

Metabolic Stability Studies

Research has shown that this compound exhibits improved metabolic stability compared to other similar compounds. This makes it a valuable candidate for drug development, as it may lead to more effective and longer-lasting therapeutic agents .

Pharmacokinetics and Drug Metabolism

The compound has been evaluated in various drug metabolism and pharmacokinetic (DMPK) assays. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body. Such information is crucial for optimizing dosing regimens and minimizing side effects .

Chemical Probe Development

This compound serves as a chemical probe for studying GIRK channel function. Chemical probes are important tools in biomedical research, allowing scientists to investigate the biological roles of specific proteins and pathways. By using this compound, researchers can gain insights into the physiological and pathological roles of GIRK channels .

Pain Management

Given its ability to modulate neuronal excitability through GIRK channel activation, this compound is being investigated for its potential in pain management. Chronic pain conditions, which are often difficult to treat, could benefit from new therapies targeting these channels .

Epilepsy Treatment

The compound’s effect on neuronal excitability also makes it a promising candidate for epilepsy treatment. By stabilizing neuronal activity, it may help in reducing the frequency and severity of epileptic seizures .

These applications highlight the diverse potential of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide in various fields of scientific research and drug development.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators

作用機序

Target of Action

The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide affects several biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The molecular and cellular effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide’s action involve the modulation of cell excitability through the activation of GIRK channels . This can lead to changes in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

特性

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWZCHCDHHTGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。